![molecular formula C23H25ClN6 B2399534 N~4~-(3-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 923193-53-7](/img/structure/B2399534.png)
N~4~-(3-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N~4~-(3-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. Pyrazolo[3,4-d]pyrimidines are often encountered in approved drugs, clinical candidates, and functional materials . They have been found to possess a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines often involves one-pot multicomponent reactions . The synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been described, providing insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines, including the compound , are known for their anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . These enzymes are essential for controlling cell growth, differentiation, migration, and metabolism .
Antimicrobial Properties
Recently, pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . They have shown activity against Staphylococcus aureus and Escherichia coli .
Kinase Inhibitors
These compounds are well-known for their activity as kinase inhibitors . Kinases are enzymes that play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Dual Active Kinase Inhibitors
The compound has potential as a dual active kinase inhibitor, which could be used in the prevention and treatment of bacterial infections in cancer patients .
Antitumor Properties
Pyrazolo[3,4-d]pyrimidines possess a wide variety of pharmacological activities, including antitumor properties . The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases .
Protein Kinase Inhibitors for Cancer Treatment
Pyrimidine and fused pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines, are promising protein kinase inhibitors for cancer treatment . They inhibit certain receptors and signaling pathways which stimulate tumor cell growth .
Wirkmechanismus
Target of Action
The compound N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit various targets such as Cyclin-Dependent Kinase 2 (CDK2) and Mycobacterium tuberculosis . CDK2 is a crucial protein kinase that plays a significant role in cell cycle regulation , while Mycobacterium tuberculosis is the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its targets, leading to significant changes. For instance, when it interacts with CDK2, it inhibits the kinase’s activity . This inhibition can lead to alterations in cell cycle progression, potentially leading to apoptosis within certain cells . When the compound acts against Mycobacterium tuberculosis, it displays in vitro activity, inhibiting the growth of the bacteria .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. In the case of CDK2, the inhibition of this kinase disrupts the cell cycle, affecting the proliferation of cells . When acting against Mycobacterium tuberculosis, the compound potentially disrupts the bacterium’s essential biochemical pathways, inhibiting its growth .
Result of Action
The result of the compound’s action depends on its target. When it inhibits CDK2, it can lead to significant cytotoxic activities against certain cell lines . When acting against Mycobacterium tuberculosis, it can inhibit the growth of the bacteria, displaying potent in vitro activity .
Eigenschaften
IUPAC Name |
4-N-(3-chlorophenyl)-1-phenyl-6-N,6-N-dipropylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN6/c1-3-13-29(14-4-2)23-27-21(26-18-10-8-9-17(24)15-18)20-16-25-30(22(20)28-23)19-11-6-5-7-12-19/h5-12,15-16H,3-4,13-14H2,1-2H3,(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMUBUHEZKZPNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3-chlorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

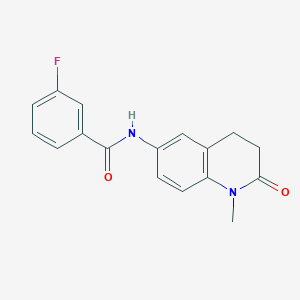
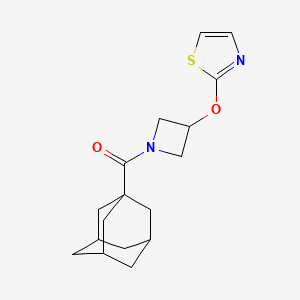
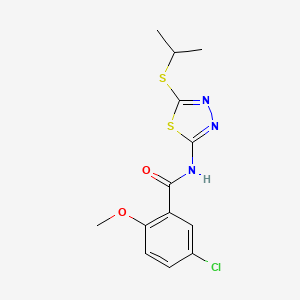
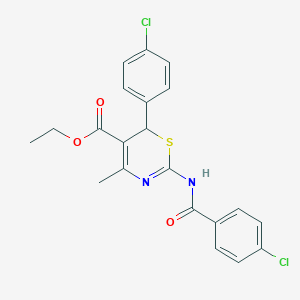
![N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide](/img/structure/B2399457.png)
![5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2399458.png)
![2-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2399459.png)
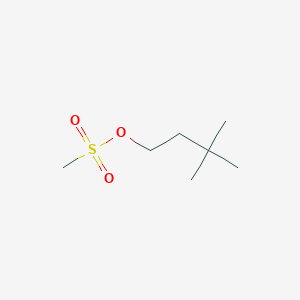
![3,4-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2399464.png)
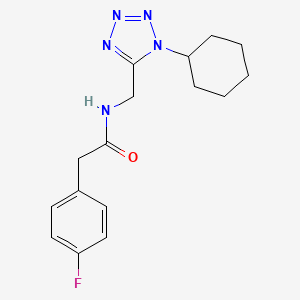
![(E)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2399467.png)
![6-ethyl-2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2399469.png)
![1-(2,3-Dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2399473.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2399474.png)